molecular formula C9H6N2O2S B8468462 5-Carboxy-2-(2-thiazolyl)-pyridine

5-Carboxy-2-(2-thiazolyl)-pyridine

Cat. No.: B8468462
M. Wt: 206.22 g/mol
InChI Key: JIISXCDFLDWKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-(2-thiazolyl)-pyridine is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

6-(1,3-thiazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(11-5-6)8-10-3-4-14-8/h1-5H,(H,12,13)

InChI Key

JIISXCDFLDWKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 500 mg (2.4 mmol) of 5-carboxy-2-(4,5-dihydro-2-thiazolyl)-pyridine, 50 mg of 10% Pd on C and 5 g of diphenylether is refluxed for 4 h. The mixture is then diluted with methanol and the catalyst filtered off. The methanol is evaporated and some hexane added to the residue. The diphenylether dissolves and a solid is left, which is filtered off and washed with hexane. This residue is dissolved again in methanol and treated with charcoal. After evaporation of the methanol the title compound, m.p. >300°, is obtained.
Name
5-carboxy-2-(4,5-dihydro-2-thiazolyl)-pyridine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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